molecular formula C25H27N3O4 B4022468 N-[2-[[1-(butylamino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]phenyl]furan-2-carboxamide

N-[2-[[1-(butylamino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]phenyl]furan-2-carboxamide

Cat. No.: B4022468
M. Wt: 433.5 g/mol
InChI Key: YGWRZDZRJJRFQM-UHFFFAOYSA-N
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Description

N-[2-[[1-(butylamino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]phenyl]furan-2-carboxamide is a complex organic compound that belongs to the class of furan derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[[1-(butylamino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]phenyl]furan-2-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic routes to increase yield and reduce costs. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, the choice of solvents and reagents is crucial to ensure the scalability and environmental sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-[[1-(butylamino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles like hydroxide ions (OH⁻), electrophiles like alkyl halides (R-X)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[2-[[1-(butylamino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]phenyl]furan-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-[[1-(butylamino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-[[1-(butylamino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]phenyl]furan-2-carboxamide is unique due to its specific structural features, such as the furan ring and the butylamino group. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Properties

IUPAC Name

N-[2-[[1-(butylamino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4/c1-2-3-15-26-24(30)21(17-18-10-5-4-6-11-18)28-23(29)19-12-7-8-13-20(19)27-25(31)22-14-9-16-32-22/h4-14,16,21H,2-3,15,17H2,1H3,(H,26,30)(H,27,31)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWRZDZRJJRFQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-[[1-(butylamino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]phenyl]furan-2-carboxamide
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N-[2-[[1-(butylamino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]phenyl]furan-2-carboxamide
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N-[2-[[1-(butylamino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]phenyl]furan-2-carboxamide
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N-[2-[[1-(butylamino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]phenyl]furan-2-carboxamide
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N-[2-[[1-(butylamino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]phenyl]furan-2-carboxamide
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N-[2-[[1-(butylamino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]phenyl]furan-2-carboxamide

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